molecular formula C12H11NO3 B13776076 2-Isoquinolin-5-yloxypropanoic acid

2-Isoquinolin-5-yloxypropanoic acid

Cat. No.: B13776076
M. Wt: 217.22 g/mol
InChI Key: PAVGKKAPHBMFJB-UHFFFAOYSA-N
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Description

2-Isoquinolin-5-yloxypropanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an isoquinoline ring system attached to a propanoic acid moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoquinolin-5-yloxypropanoic acid typically involves the reaction of isoquinoline derivatives with propanoic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where isoquinoline is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Isoquinolin-5-yloxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced isoquinoline compounds .

Scientific Research Applications

2-Isoquinolin-5-yloxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isoquinolin-5-yloxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally similar compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.

    Quinolone: Contains a ketone group, making it distinct from isoquinoline derivatives.

Uniqueness

2-Isoquinolin-5-yloxypropanoic acid is unique due to its specific structure, which combines the isoquinoline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-isoquinolin-5-yloxypropanoic acid

InChI

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-4-2-3-9-7-13-6-5-10(9)11/h2-8H,1H3,(H,14,15)

InChI Key

PAVGKKAPHBMFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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